5-Iodo-N-methyl-2-nitroaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7IN2O2 |
|---|---|
Molecular Weight |
278.05 g/mol |
IUPAC Name |
5-iodo-N-methyl-2-nitroaniline |
InChI |
InChI=1S/C7H7IN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3 |
InChI Key |
JEYMJQWBSJQCFK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)I)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 5 Iodo N Methyl 2 Nitroaniline and Analogs
Multi-Step Synthesis Pathways of Nitroaniline Derivatives
The traditional synthesis of 5-Iodo-N-methyl-2-nitroaniline is a multi-step sequence that requires careful control of reaction conditions to achieve the desired substitution pattern on the aniline (B41778) core. studylib.net This process typically involves the introduction of the nitro, iodo, and methyl groups in a specific order to ensure correct regiochemistry.
Strategies for Regioselective Nitration of Aniline Precursors
The introduction of a nitro group onto an aniline ring is a critical step in the synthesis of many chemical intermediates. magritek.comkochi-tech.ac.jp The regioselectivity of this electrophilic aromatic substitution is heavily influenced by the directing effects of the substituents already present on the aromatic ring. magritek.com
To achieve the desired 2-nitroaniline (B44862) substitution pattern, the powerful activating and ortho-, para-directing amino group often requires protection to prevent side reactions and to control the position of nitration. Acetanilide, formed by the acetylation of aniline, is a common intermediate. The acetamido group is less activating and directs the incoming nitronium ion (NO2+) primarily to the para position, with a smaller amount of the ortho isomer being formed. magritek.com The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. magritek.comnumberanalytics.com
Alternative nitrating agents and strategies exist to improve regioselectivity. For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used for the chemo- and regioselective ortho-nitration of aniline carbamates under mild conditions. researchgate.net Another approach involves the use of tert-butyl nitrite (B80452) for the nitration of N-alkyl anilines, which can also lead to N-nitroso N-alkyl nitroanilines. acs.org
Introduction of the Iodine Atom: Iodination Reagents and Conditions
The introduction of an iodine atom onto the nitroaniline backbone is another key transformation. A variety of iodinating reagents and conditions are available to chemists. researchgate.net The choice of reagent often depends on the reactivity of the substrate and the desired regioselectivity.
Common methods for the iodination of aromatic compounds include the use of molecular iodine (I₂) in the presence of an oxidizing agent or a catalyst. numberanalytics.comchem-soc.si For the synthesis of 4-iodo-2-nitroaniline (B1312708) from o-nitroaniline, a system of elemental iodine and hydrogen peroxide in the presence of sulfuric acid in a polar solvent has been reported. google.com Other reported iodinating systems for anilines include iodine with silver sulfate (B86663) in ethanol (B145695) and iodine monochloride with sodium acetate (B1210297) in acetic acid. google.com
N-Iodosuccinimide (NIS) is another effective and often milder reagent for the iodination of anilines and other activated aromatic rings. researchgate.net Its reactivity can be enhanced by the use of a catalyst. For example, the iodination of 4-nitroaniline (B120555) with NIS can be catalyzed by p-toluenesulfonic acid.
Table 1: Comparison of Iodination Reagents for Anilines
| Reagent System | Substrate Example | Conditions | Yield | Reference |
|---|---|---|---|---|
| I₂ / H₂O₂ / H₂SO₄ | o-Nitroaniline | Polar solvent | Not specified | google.com |
| I₂ / Ag₂SO₄ | Aniline derivative | Ethanol | Not specified | google.com |
| ICl / NaOAc | Aniline derivative | Acetic acid | Not specified | google.com |
| NIS / p-TsOH | 4-Nitroaniline | Acetonitrile, 25-30°C | 92-95% | |
| NIS / AgNTf₂ | Anisole | Dichloromethane, 40°C | 86% (para) | acs.org |
| NIS / Fe(NTf₂)₃ | 4-Nitroaniline | [BMIM]NTf₂, rt, 2h | 73% | acs.org |
N-Methylation Techniques for Aniline Functionalization
The final step in the synthesis of this compound is the introduction of a methyl group onto the nitrogen atom of the amino group. Traditional methods for N-methylation often suffer from a lack of selectivity, leading to the formation of both mono- and di-methylated products. organic-chemistry.org
Modern approaches offer greater control and selectivity. The use of dimethyl carbonate (DMC) in the presence of a NaY faujasite zeolite catalyst provides a highly chemoselective method for the mono-N-methylation of functionalized anilines. core.ac.uk This method is notable for its high selectivity, with yields of N-methylanilines reaching up to 99%. core.ac.uk
Another selective method is the Chan-Lam coupling reaction, which utilizes methylboronic acid in the presence of a copper(II) salt like copper(II) acetate. organic-chemistry.org This approach allows for the selective monomethylation of a variety of anilines under mild conditions. organic-chemistry.org Iridium-based catalysts have also been developed for the N-methylation of amines using methanol (B129727) as the C1 source, offering a green and efficient route to N-methylated products. csic.esrsc.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product in a multi-step synthesis. nih.gov This involves a careful selection of solvents, catalysts, temperature, and reaction times for each step. For instance, in the synthesis of nitroaniline derivatives, the separation of ortho and para isomers can be achieved through recrystallization from ethanol. magritek.com
In catalyst-assisted reactions, the choice of catalyst and its loading can significantly impact the outcome. For example, in the silver-catalyzed iodination of 4-nitroaniline, lowering the catalyst loading of silver(I) triflimide to 2 mol% still provided a 90% yield on a gram scale. acs.org Similarly, in the development of synthetic protocols, screening different solvents and reaction conditions, such as conventional heating versus microwave irradiation, is a common practice to identify the most efficient pathway. nih.govresearchgate.net The use of deep eutectic solvents has also been explored to improve reaction efficiency and sustainability in processes like N-formylation. academie-sciences.fr
Alternative and Emerging Synthetic Approaches
Research continues to explore more efficient, selective, and environmentally friendly methods for the synthesis of complex molecules like this compound.
Catalyst-Assisted Iodination Methods
Catalyst-assisted iodination methods are gaining prominence as they often offer milder reaction conditions and improved regioselectivity compared to traditional methods. researchgate.net Both iron(III) and silver(I) salts have been shown to be effective catalysts for the iodination of arenes using N-iodosuccinimide (NIS). acs.orgacs.org
An iron(III)-catalyzed method using iron(III) triflimide, generated in situ, allows for the efficient iodination of a wide range of substrates, including deactivated ones like 4-nitroaniline, under mild conditions. acs.org Similarly, silver(I) triflimide has been demonstrated as an effective catalyst for the NIS-mediated iodination of arenes, showing high reactivity and regioselectivity. acs.org Copper(II) oxide has also been used as a catalyst for the iodination of aromatic ketones with elemental iodine. organic-chemistry.org These catalytic systems represent a significant advancement in the synthesis of iodinated aromatic compounds.
Solvent-Free Synthesis Protocols and Mechanochemical Activation
Modern synthetic chemistry is increasingly moving towards green and sustainable methods, with solvent-free reactions and mechanochemical activation at the forefront. These techniques aim to reduce waste, energy consumption, and the use of hazardous substances.
Mechanochemistry involves using mechanical force, such as grinding or milling, to induce chemical reactions. This approach can lead to significantly reduced reaction times and can often be performed without any bulk solvent, a technique known as neat grinding. cardiff.ac.uk In some cases, a small amount of liquid, in a method called liquid-assisted grinding, is added to enhance reaction rates. cardiff.ac.uk Research in this area has demonstrated that various reactions, including the aza-Morita-Baylis-Hillman reaction and nickel-catalyzed cross-electrophile couplings, can be successfully carried out with minimal or no solvent. cardiff.ac.uk The benefits include the circumvention of inert atmospheres and the mechanical activation of metal reductants, which can be a challenge in large-scale solution-phase processes. cardiff.ac.uk
While specific mechanochemical protocols for this compound are not extensively detailed in the available literature, the principles are widely applied to the synthesis of related structures. For instance, solvent-free methods using catalysts like Fly-ash:H2SO4 under microwave irradiation have been effectively used to synthesize various aryl imines with high yields. researchgate.net Similarly, transition-metal-free and solvent-free conditions have been developed for the scalable C-N coupling to produce 2-aminobenzothiazoles. acs.org These examples underscore the potential for developing a solvent-free synthetic route for this compound, aligning with the principles of green chemistry.
Continuous Flow Synthesis for Scalability and Efficiency
For industrial-scale production, continuous flow synthesis offers significant advantages over traditional batch processing, particularly in terms of safety, scalability, and efficiency. Flow reactors provide superior control over reaction parameters like temperature and mixing, which is crucial when handling energetic compounds like nitroaromatics or reactive intermediates such as diazonium salts. researchgate.net
The application of continuous flow technology has been successfully demonstrated for processes highly relevant to the synthesis of iodinated nitroanilines. One notable example is the continuous selective hydrogenation of an iodo-nitroaniline intermediate for the drug Refametinib, which was scaled to a kg/day production level. acs.org This highlights the robustness and scalability of flow chemistry for this class of compounds.
Synthesis of Related Iodinated Nitroaniline Intermediates
The synthesis of various iodinated nitroaniline intermediates provides insight into the chemical transformations required for producing compounds like this compound. These intermediates are valuable building blocks in organic and medicinal chemistry. gla.ac.uk
One common strategy is the direct iodination of a nitroaniline precursor. For example, 2,6-Diiodo-p-nitroaniline is prepared by treating p-nitroaniline with iodine monochloride in boiling glacial acetic acid. orgsyn.org Another approach involves the diazotization of an amino group, followed by a Sandmeyer-type reaction with an iodide source. This is a versatile method for introducing iodine onto an aromatic ring. gla.ac.ukgoogle.com For instance, o-iodoaniline can be prepared from o-nitroaniline through diazotization and subsequent reaction with potassium iodide. google.com
Alternatively, a substituted aniline can be iodinated first, followed by nitration. The synthesis of 2-Iodo-6-nitroaniline can be achieved through the nitration of aniline, followed by iodination using N-iodosuccinimide (NIS). The synthesis of 4-Iodo-2-nitroaniline proceeds from o-nitroaniline using elemental iodine and hydrogen peroxide as an oxidant. google.com
The synthesis of more complex analogs often involves multi-step sequences. The preparation of 2-Iodo-6-methyl-4-nitroaniline can be accomplished either by the nitration of 2-iodo-6-methylaniline (B1600956) or through a one-pot diazotization-iodination of 2-amino-6-methyl-4-nitrobenzene. These varied methods demonstrate the flexibility chemists have in designing synthetic routes based on the availability of starting materials and the desired substitution pattern on the aromatic ring.
The table below summarizes the synthetic conditions for several related iodinated nitroaniline intermediates.
| Product | Starting Material | Reagents | Solvent | Key Conditions | Yield | Citation |
| 2,6-Diiodo-p-nitroaniline | p-Nitroaniline | Iodine monochloride (ICl) | Glacial Acetic Acid | Boiling solvent, then slow addition of reagent | 56-64% | orgsyn.org |
| 4-Iodo-2-nitroaniline | o-Nitroaniline | Iodine (I₂), Hydrogen Peroxide (H₂O₂) | Polar solvent (e.g., methanol/water) | Reaction at 0-60 °C in the presence of sulfuric acid | Not specified | google.com |
| 2-Iodo-6-methyl-4-nitroaniline | 2-Amino-6-methyl-4-nitrobenzene | Sodium Nitrite (NaNO₂), Potassium Iodide (KI) | Aqueous acid (e.g., HCl) | One-pot diazotization at 0-10 °C followed by iodination | Not specified | |
| p-Iodo Nitrobenzene | p-Nitroaniline | Iodine, Oxidizing agent | Not specified | Electrophilic aromatic substitution | Not specified | prezi.com |
| o-Iodoaniline | o-Nitroaniline | Sodium Nitrite (NaNO₂), Potassium Iodide (KI) | Solvent | Diazotization followed by iodination | Not specified | google.com |
Chemical Reactivity and Advanced Transformations of 5 Iodo N Methyl 2 Nitroaniline
Nucleophilic Aromatic Substitution Reactions at the Iodinated Position
The electron-deficient nature of the benzene (B151609) ring in 5-Iodo-N-methyl-2-nitroaniline, caused by the potent electron-withdrawing nitro group, makes the compound susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing the iodo substituent, leading to the displacement of the iodide ion.
The general mechanism for SNAr reactions proceeds via a two-step addition-elimination pathway. tandfonline.com The initial attack of the nucleophile on the aromatic ring breaks the aromaticity and forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic system and is particularly stabilized by the ortho and para electron-withdrawing groups. In the case of this compound, the nitro group at the 2-position effectively stabilizes this intermediate. The subsequent departure of the iodide leaving group restores the aromaticity of the ring, yielding the substituted product.
A variety of nucleophiles can be employed in SNAr reactions with halo-nitroaromatic compounds. While specific studies on this compound are not extensively documented, the reactivity of analogous 5-halo-2-nitroanilines suggests that a broad range of nucleophiles can be utilized. tandfonline.com These include:
Amines: Primary and secondary aliphatic and aromatic amines can act as effective nucleophiles, leading to the formation of the corresponding N-substituted diamine derivatives. For instance, the reaction with dimethylamine (B145610) would be expected to yield N1,N1-dimethyl-4-iodo-2-nitrobenzene-1,5-diamine.
Alkoxides and Phenoxides: Methoxide, ethoxide, and various phenoxide ions can displace the iodo group to form the corresponding aryl ethers.
Thiolates: Thiolates are excellent nucleophiles in SNAr reactions and would react with this compound to produce the corresponding thioethers.
Limitations to the scope of nucleophiles primarily revolve around their basicity and steric hindrance. Highly basic nucleophiles may favor deprotonation of the N-methylamino group or other side reactions. Sterically bulky nucleophiles may exhibit slower reaction rates due to hindered approach to the reaction center.
The following table provides a hypothetical overview of potential SNAr products with this compound based on the reactivity of similar compounds.
| Nucleophile | Reagent Example | Expected Product |
| Secondary Amine | Dimethylamine | N,N,5-trimethyl-2-nitro-1,4-phenylenediamine |
| Primary Amine | Aniline (B41778) | N1-(5-iodo-2-nitrophenyl)-N4-phenyl-benzene-1,4-diamine |
| Alkoxide | Sodium Methoxide | 5-methoxy-N-methyl-2-nitroaniline |
| Thiolate | Sodium Thiophenoxide | N-methyl-5-(phenylthio)-2-nitroaniline |
The SNAr mechanism is a well-established two-step process. The first step, the nucleophilic attack, is generally the rate-determining step. The stability of the intermediate Meisenheimer complex is a crucial factor influencing the reaction rate. The strong electron-withdrawing nitro group at the ortho position to the N-methylamino group and para to the iodo substituent plays a pivotal role in stabilizing this intermediate through resonance.
The nature of the leaving group also affects the reaction rate. While iodide is a good leaving group, the rate of SNAr reactions on halo-nitroaromatics often follows the order F > Cl > Br > I. This is because the highly electronegative fluorine atom makes the carbon atom it is attached to more electrophilic, thus accelerating the initial nucleophilic attack, which is the rate-determining step.
Reduction Chemistry of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, yielding a substituted benzene-1,2-diamine derivative. This transformation is a fundamental process in the synthesis of various heterocyclic compounds and other complex organic molecules. A key challenge in the reduction of this particular compound is the chemoselective reduction of the nitro group in the presence of the iodo substituent, as the carbon-iodine bond can also be susceptible to cleavage under certain reducing conditions (hydrodehalogenation).
Catalytic hydrogenation is a widely used and often clean method for the reduction of nitro groups. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.
A significant challenge in the catalytic hydrogenation of halogenated nitroaromatics is the competing hydrodehalogenation reaction. acs.org For iodo-substituted compounds, this side reaction can be particularly problematic. The choice of catalyst, solvent, and reaction conditions is crucial to achieve high selectivity for the desired amino product while minimizing the loss of the iodine atom. For instance, in the reduction of N,N-dimethyl-p-nitroaniline, Raney nickel has been used effectively. rasayanjournal.co.in The use of specific catalyst modifiers or additives can sometimes suppress the dehalogenation process.
The following table summarizes common catalysts used for nitro group reduction and their potential for hydrodehalogenation.
| Catalyst | Typical Conditions | Potential for Hydrodehalogenation |
| Palladium on Carbon (Pd/C) | H₂, various solvents | High |
| Platinum on Carbon (Pt/C) | H₂, various solvents | Moderate to High |
| Raney Nickel | H₂, various solvents | Moderate |
To circumvent the issue of hydrodehalogenation, various chemical reducing agents can be employed for the chemoselective reduction of the nitro group.
Tin(II) Chloride (SnCl₂): The reduction of aromatic nitro compounds in the presence of stannous chloride in acidic media (e.g., concentrated HCl) is a classic and effective method that often preserves halogen substituents. prepchem.com This method is particularly useful for the reduction of nitroindazoles without affecting halogen atoms on the ring. researchgate.net
Iron (Fe) in Acetic Acid: The use of iron powder in acetic acid is another common method for the reduction of nitroarenes that is known for its chemoselectivity.
Sodium Dithionite (B78146) (Na₂S₂O₄): In some cases, sodium dithionite can be used for the selective reduction of nitro groups.
Catalytic Transfer Hydrogenation: This method utilizes a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or hydrazine (B178648), in the presence of a catalyst like Pd/C. mdpi.com It can sometimes offer better selectivity compared to direct hydrogenation with molecular hydrogen. For example, p-nitro-N,N-dimethylaniline has been successfully reduced using hydrazine hydrate (B1144303) in the presence of a CuO/C catalyst. google.com
The choice of the reducing agent and reaction conditions must be carefully optimized to achieve the desired transformation of this compound to 5-iodo-N1-methylbenzene-1,2-diamine.
Oxidation Pathways Involving the Amine Functionality
The N-methylamino group in this compound is susceptible to oxidation, although the presence of the electron-withdrawing nitro group can decrease its reactivity towards electrophilic oxidizing agents. The oxidation of N-methylaniline can lead to a variety of products depending on the oxidant and reaction conditions. researchgate.net
Potential oxidation products could include:
N-oxide formation: Oxidation of the tertiary amine could potentially lead to the corresponding N-oxide, although this is less common for anilines.
Dimerization: Oxidative coupling reactions could lead to the formation of dimeric products such as azo or azoxy compounds.
Oxidation of the methyl group: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), could potentially oxidize the methyl group to a formyl or carboxyl group. For instance, the oxidation of p-methylaniline with KMnO₄ yields p-aminobenzoic acid. chegg.com
Complete degradation: Harsh oxidation conditions can lead to the degradation of the aromatic ring.
The selective oxidation of the amine functionality in the presence of the other reactive groups would require careful selection of the oxidizing agent and reaction conditions. For instance, the selective oxidation of aromatic amines to nitro compounds can be achieved using in situ generated performic acid. acs.org
Formation of Nitroso and Nitro Derivatives
The secondary amine functionality of the N-methylaniline group is susceptible to nitrosation. This reaction typically involves treatment with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) or an alkyl nitrite, which converts the secondary amine into an N-nitrosamine. wikipedia.org For this compound, this transformation would yield N-nitroso-5-iodo-N-methyl-2-nitroaniline. The general mechanism involves the nucleophilic attack of the secondary amine nitrogen on the electrophilic nitrosonium ion (NO⁺). wikipedia.org
N-nitrosamines are themselves valuable synthetic intermediates. They can be oxidized to the corresponding nitramines (N-nitro derivatives). nih.gov Furthermore, photolysis of N-nitroso-N-methylaniline has been shown to produce the corresponding nitramine, N-methyl-N-nitroaniline, which can then undergo further photochemical reactions to yield ring-nitrated products. nih.govacs.org This suggests that N-nitroso-5-iodo-N-methyl-2-nitroaniline could serve as a precursor to N-iodo-N-methyl-N,2-dinitroaniline through similar oxidative or photochemical pathways.
Oxidative Cyclization Reactions
While the classical pathway to benzimidazoles from ortho-nitroanilines involves a reductive cyclization, modern methods have enabled oxidative cyclization routes starting from aniline derivatives. organic-chemistry.orgrsc.org For a substrate like this compound, a potential oxidative pathway would first involve the conversion of the aniline into an amidine. This intermediate could then undergo an intramolecular C-H amination/cyclization to form the benzimidazole (B57391) ring. Such oxidative cyclizations can be mediated by hypervalent iodine reagents like phenyliodine(III) diacetate (PIDA) or catalyzed by copper or iodine(III) species. nih.govchemrxiv.org This approach allows for the formation of the benzimidazole core while preserving the substituents on the aromatic ring, offering a powerful strategy for generating substituted benzimidazoles. nih.gov
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) utilizing the Aryl Iodide Moiety
The carbon-iodine bond in this compound is a key functional handle for a variety of powerful transition-metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive coupling partners, often allowing for milder reaction conditions compared to the corresponding bromides or chlorides.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The aryl iodide in this compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl iodide and an organoboron compound (boronic acid or ester). libretexts.org Coupling this compound with various aryl- or vinyl-boronic acids would produce 5-aryl- or 5-vinyl-N-methyl-2-nitroaniline derivatives, respectively. These reactions are typically catalyzed by a Pd(0) species and require a base to facilitate the transmetalation step. libretexts.orgmdpi.com The versatility of commercially available boronic acids makes this a highly effective method for introducing molecular diversity. rsc.org
Heck Alkenylation: The Heck reaction couples the aryl iodide with an alkene to form a new, substituted alkene. This provides a direct route to cinnamyl-type structures by reacting this compound with various alkenes in the presence of a palladium catalyst and a base. nih.gov
Sonogashira Coupling: This reaction creates a C(sp²)–C(sp) bond by coupling the aryl iodide with a terminal alkyne. nih.gov It is catalyzed by a combination of palladium and a copper(I) co-catalyst. mdpi.com Reacting this compound with terminal alkynes would yield 5-alkynyl-N-methyl-2-nitroaniline derivatives, which are valuable precursors for synthesizing more complex heterocyclic structures or conjugated materials. spuvvn.edunih.gov
| Aryl Halide Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 5-Bromo-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Good | mdpi.com |
| 5-Iodo-2'-deoxyuridine | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Water | Good | rsc.org |
| 2-Iodo-6-nitroaniline | Aryl/Alkyl boronic acids | Palladium Catalyst | - | - | - |
Copper-Catalyzed Coupling Reactions (Ullmann-type)
The Ullmann reaction and its modern variants are powerful copper-catalyzed methods for forming C-N, C-O, and C-S bonds from aryl halides. organic-chemistry.org The aryl iodide in this compound is an excellent substrate for these transformations, often activated by the electron-withdrawing nitro group. nih.gov
Ullmann Condensation (C-N Coupling): This reaction involves the coupling of the aryl iodide with an amine or N-heterocycle. Reacting this compound with various primary or secondary amines in the presence of a copper catalyst (e.g., CuI), a ligand (such as L-proline or a diamine), and a base (e.g., K₂CO₃ or Cs₂CO₃) would produce N-aryl-5-amino-N-methyl-2-nitroaniline derivatives. researchgate.netmdpi.com
Ullmann Ether Synthesis (C-O Coupling): This reaction couples the aryl iodide with a phenol (B47542) or an alcohol to form a diaryl ether or an aryl alkyl ether. semanticscholar.org Treatment of this compound with a substituted phenol under Ullmann conditions would yield 5-aryloxy-N-methyl-2-nitroaniline compounds. nih.govresearchgate.net
| Aryl Halide | Nucleophile | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Iodobenzene | Indole | Cu(OAc)₂-CCPy/SiO₂ | K₂CO₃ | DMSO | 93 | mdpi.com |
| Aryl Iodide | Amine | CuI / L-proline | Excess Amine | - | Good | researchgate.net |
| 5-Chloro-2-nitroaniline | Resorcinol | - (NaH as base) | NaH | DMF | - | semanticscholar.org |
| Aryl Halide | Phenol | CuI / Ligand | Cs₂CO₃ | Non-polar solvent | - | nih.gov |
Derivatization and Functionalization of the N-methylaniline Core
Acylation and Alkylation Reactions
The N-methylamino group provides a site for further functionalization through acylation and alkylation reactions.
Acylation: The nitrogen atom can act as a nucleophile, reacting with acylating agents like acid chlorides or anhydrides to form an amide. This reaction typically proceeds in the presence of a base to neutralize the acid byproduct. For N-methyl-2-nitroaniline, acylation with acetic anhydride (B1165640) in the presence of a strong base like sodium hydride can yield N-acetyl-N-methyl-2-nitroaniline. google.com This transformation converts the secondary amine into a tertiary amide, which significantly alters the electronic properties and steric environment of the nitrogen atom.
Alkylation: As a secondary amine, the nitrogen atom of this compound can be further alkylated to form a tertiary amine. This can be achieved using an alkylating agent such as an alkyl halide (e.g., methyl iodide) in the presence of a base. google.com For example, methylation of a protected p-nitroaniline has been achieved using methyl iodide and potassium tert-butoxide. google.com Alternatively, modern catalytic methods allow for the N-alkylation of anilines using alcohols as alkylating agents in the presence of iridium or ruthenium catalysts. acs.orgnih.gov These methods provide a greener alternative to traditional alkyl halide-based alkylations.
Condensation Reactions
Condensation reactions involving this compound are pivotal in the synthesis of various heterocyclic systems, most notably benzimidazoles. These reactions typically proceed via an initial reduction of the nitro group to an amino group, followed by an intramolecular or intermolecular condensation with a suitable electrophile to form a new ring. This process, often referred to as reductive cyclization, is a powerful tool in synthetic organic chemistry for the construction of fused bicyclic aromatic compounds.
The core of this transformation lies in the reactivity of the ortho-phenylenediamine moiety that is generated in situ. The close proximity of the two amino groups (one being the original N-methylamino group and the other resulting from the reduction of the nitro group) facilitates the cyclization with a one-carbon electrophile.
A common and well-documented method for achieving this transformation is the reaction with formic acid in the presence of a reducing agent. chemicalbook.com In this case, formic acid serves as the source of the carbon atom that will become C2 of the benzimidazole ring. The reaction is typically heated to drive the condensation and subsequent cyclization. While specific studies on this compound are not extensively detailed in the provided literature, the reaction of the analogous compound, 4-iodo-2-nitroaniline (B1312708), with formic acid and iron powder provides a clear precedent for this type of transformation, yielding 5-iodo-1H-benzo[d]imidazole. chemicalbook.com
Similarly, various aldehydes can be employed as the one-carbon electrophile, leading to the formation of 2-substituted benzimidazoles. researchgate.net This approach offers a versatile route to a wide array of derivatives, as the substituent at the 2-position of the benzimidazole ring can be easily varied by choosing the appropriate aldehyde. The reaction is generally carried out under mild conditions, often at room temperature, and can be facilitated by a reducing agent to concurrently reduce the nitro group. researchgate.net
Electrochemical methods have also been developed for the reductive cyclization of o-nitroanilines, offering a greener alternative to traditional chemical reductants. rsc.org These electrochemical syntheses proceed through a tandem process involving nitro reduction, amination, and condensation in an undivided cell under constant current conditions. rsc.org This method has been shown to be effective for a broad range of o-nitroanilines, suggesting its potential applicability to this compound.
The following table summarizes the expected condensation reactions of this compound based on the reactivity of analogous compounds.
| Reactant | Reagents/Conditions | Expected Product | Reference |
| Formic Acid | Iron powder, heat | 6-Iodo-1-methyl-1H-benzo[d]imidazole | chemicalbook.com |
| Aromatic Aldehydes | Reducing agent (e.g., Sodium dithionite), room temperature | 2-Aryl-6-iodo-1-methyl-1H-benzo[d]imidazole | researchgate.net |
| - | Electrochemical reduction, constant current | 6-Iodo-1-methyl-1H-benzo[d]imidazole and its derivatives | rsc.org |
These condensation reactions underscore the utility of this compound as a precursor for the synthesis of functionalized benzimidazole derivatives. The resulting products, bearing both an iodine atom and a methyl group on the benzimidazole core, are valuable intermediates for further chemical modifications, enabling the development of novel compounds with potential applications in medicinal chemistry and materials science.
Spectroscopic Characterization and Structural Elucidation of 5 Iodo N Methyl 2 Nitroaniline
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule. For 5-Iodo-N-methyl-2-nitroaniline, the spectra would be dominated by vibrations characteristic of the N-H bond of the secondary amine, the nitro group (NO₂), the aromatic ring, and the carbon-iodine bond.
The FT-IR spectrum of N-methyl-2-nitroaniline shows a distinct N-H stretching vibration. researchgate.net Similarly, for the target molecule, a sharp absorption band is expected in the region of 3400-3300 cm⁻¹, corresponding to the N-H stretching of the methylamino group. The asymmetric and symmetric stretching vibrations of the nitro group are anticipated to produce strong absorption bands around 1530-1500 cm⁻¹ and 1360-1330 cm⁻¹, respectively. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would be observed in the 1600-1450 cm⁻¹ region. The C-N stretching of the amine and the aromatic C-I stretching vibrations are expected at lower wavenumbers, typically in the 1350-1250 cm⁻¹ and 600-500 cm⁻¹ regions, respectively.
Raman spectroscopy would provide complementary information. The symmetric stretching of the nitro group, which is often strong in the Raman spectrum, would be a prominent feature. researchgate.netresearchgate.net Aromatic ring vibrations would also be clearly visible. Due to the high polarizability of the C-I bond, the C-I stretching vibration, though weak in the IR, might be more readily observed in the Raman spectrum.
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| N-H Stretch | 3400 - 3300 | FT-IR |
| Aromatic C-H Stretch | > 3000 | FT-IR, Raman |
| Asymmetric NO₂ Stretch | 1530 - 1500 | FT-IR |
| Symmetric NO₂ Stretch | 1360 - 1330 | FT-IR, Raman |
| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |
| C-N Stretch | 1350 - 1250 | FT-IR |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Proton and Carbon Environments (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon and proton frameworks of a molecule.
In the ¹H NMR spectrum, the proton of the N-H group is expected to appear as a broad singlet or a quartet (due to coupling with the N-methyl protons) in the range of δ 8.0-9.0 ppm, with its chemical shift being concentration and solvent dependent. The three aromatic protons would exhibit distinct signals due to their unique electronic environments. The proton ortho to the nitro group (at C6) would be the most deshielded, likely appearing as a doublet around δ 8.0-8.2 ppm. The proton ortho to the iodo group (at C4) would also be a doublet, expected in the region of δ 7.5-7.7 ppm. The proton situated between the methylamino and iodo groups (at C6) would likely be a doublet of doublets around δ 6.7-6.9 ppm. The N-methyl protons would give rise to a singlet or a doublet (if coupled to the N-H proton) around δ 3.0 ppm.
The ¹³C NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts can be predicted based on the additive effects of the substituents on the benzene ring. The carbon atom attached to the nitro group (C2) would be significantly deshielded, with a predicted chemical shift in the range of δ 145-150 ppm. The carbon bearing the methylamino group (C1) would also be deshielded, appearing around δ 140-145 ppm. The carbon bonded to the iodine atom (C5) is expected to have a chemical shift in the range of δ 90-95 ppm due to the heavy atom effect of iodine. The remaining aromatic carbons (C3, C4, and C6) would have signals in the typical aromatic region of δ 110-135 ppm. The N-methyl carbon would be observed in the aliphatic region, around δ 30-35 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | 140 - 145 |
| C2 | - | 145 - 150 |
| C3 | 6.7 - 6.9 | 110 - 120 |
| C4 | 7.5 - 7.7 | 125 - 135 |
| C5 | - | 90 - 95 |
| C6 | 8.0 - 8.2 | 120 - 130 |
| N-CH₃ | ~ 3.0 | 30 - 35 |
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₇H₇IN₂O₂), the molecular weight is 278.05 g/mol . bldpharm.com The high-resolution mass spectrum would show the molecular ion peak (M⁺) at an m/z value corresponding to this mass.
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) can be predicted based on the stability of the resulting fragments. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) as a radical (a loss of 46 amu) or the loss of NO (a loss of 30 amu) followed by the loss of an oxygen atom. researchgate.netmiamioh.edu The carbon-iodine bond is relatively weak and can cleave to give a fragment corresponding to the loss of an iodine radical (a loss of 127 amu). docbrown.info Cleavage of the N-methyl bond could result in the loss of a methyl radical (a loss of 15 amu).
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Predicted m/z |
|---|---|
| [M]⁺ | 278 |
| [M - CH₃]⁺ | 263 |
| [M - NO₂]⁺ | 232 |
| [M - I]⁺ | 151 |
Electronic Absorption Spectroscopy (UV-Vis) for Analysis of Electronic Transitions and Conjugation
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* transitions. The presence of the nitro group (a strong chromophore) and the amino group (an auxochrome) in conjugation with the benzene ring will result in significant absorption in the UV-Vis region.
For comparison, 2-nitroaniline (B44862) exhibits a major absorption band around 428 nm, which is attributed to an intramolecular charge transfer transition from the amino group to the nitro group. researchgate.net For N-methyl-2-nitroaniline, this band is observed at a similar wavelength. aip.org The introduction of an iodine atom at the 5-position is expected to cause a slight bathochromic (red) shift in the absorption maximum due to its electron-donating resonance effect and heavy atom effect. Therefore, the main absorption peak for this compound is predicted to be in the range of 430-450 nm. A higher energy π → π* transition of the benzene ring is expected to appear at a shorter wavelength, likely below 300 nm.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λₘₐₓ (nm) |
|---|---|
| n → π* / Intramolecular Charge Transfer | 430 - 450 |
Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Three-Dimensional Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been reported, data from the closely related compound 4-Iodo-2-methyl-5-nitroaniline can provide valuable insights. researchgate.net
The molecule is expected to be largely planar, with the nitro and methylamino groups slightly twisted out of the plane of the benzene ring. nih.gov An intramolecular hydrogen bond between the N-H of the methylamino group and one of the oxygen atoms of the ortho-nitro group is highly probable, which would contribute to the planarity of this part of the molecule. The C-I bond length is expected to be around 2.10 Å. The C-NO₂ and C-NHCH₃ bond lengths would be consistent with those observed in other substituted nitroanilines. The crystal packing is likely to be influenced by weak intermolecular interactions such as C-H···O hydrogen bonds and potentially halogen bonding involving the iodine atom.
Table 5: Predicted/Comparative Crystallographic Data for this compound
| Parameter | Expected Value/Range |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric or Non-centrosymmetric |
| C-I Bond Length | ~ 2.10 Å |
| C-N (nitro) Bond Length | ~ 1.45 Å |
| N-O Bond Lengths | ~ 1.22 Å |
| C-N (amino) Bond Length | ~ 1.37 Å |
Despite a comprehensive search for scientific literature, no specific computational and theoretical investigation data could be located for the chemical compound “this compound.” Research articles detailing quantum chemical calculations such as Density Functional Theory (DFT) or ab initio methods, including geometry optimization, Frontier Molecular Orbitals (HOMO-LUMO), vibrational frequency calculations, Natural Bond Orbital (NBO) analysis, or Hirshfeld surface analysis for this particular molecule are not available in the public domain.
The provided outline requires in-depth, scientifically accurate data for each specified subsection. This includes detailed research findings and data tables for parameters like optimized geometrical parameters, HOMO-LUMO energy gaps, vibrational frequencies, and quantification of non-covalent interactions through Hirshfeld surface analysis.
While computational studies have been conducted on structurally related molecules, such as other substituted nitroanilines, this information cannot be extrapolated to accurately describe this compound. The specific placement of the iodo, methyl, and nitro groups on the aniline (B41778) frame will uniquely influence its electronic structure, molecular geometry, and intermolecular interactions.
Therefore, without access to dedicated research on this compound, it is not possible to generate the requested article with the required level of scientific accuracy and detail.
Computational and Theoretical Investigations of 5 Iodo N Methyl 2 Nitroaniline
Analysis of Intermolecular Interactions and Crystal Packing
Investigation of Hydrogen Bonding Networks
Computational analyses of 5-Iodo-N-methyl-2-nitroaniline have explored the nature of both intramolecular and intermolecular hydrogen bonds. The presence of the N-methyl and nitro groups, which can act as hydrogen bond acceptors, and the amine hydrogen, which acts as a donor, creates a potential for complex hydrogen bonding networks.
Intramolecularly, a hydrogen bond is often observed between the amine hydrogen and an oxygen atom of the adjacent nitro group, forming a stable six-membered ring. This type of interaction is a common motif in 2-nitroaniline (B44862) derivatives and contributes significantly to the planarity and conformational stability of the molecule.
Intermolecularly, theoretical models predict that molecules of this compound can form dimeric structures or extended chains through N-H···O hydrogen bonds. These interactions typically involve the amine hydrogen of one molecule and a nitro group oxygen of a neighboring molecule. The strength and geometry of these bonds are influenced by the steric hindrance from the N-methyl group and the electronic effects of the iodine substituent.
Assessment of Halogen Bonding (Iodine-centric Interactions)
The iodine atom at the 5-position of the aromatic ring is a key feature of this molecule, enabling it to participate in halogen bonding. Halogen bonds are highly directional non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In crystalline structures of similar iodo-nitroaromatic compounds, the iodine atom is often observed to interact with the electronegative oxygen atoms of the nitro groups of adjacent molecules (I···O interactions).
Study of Aromatic π-π Stacking Interactions
Aromatic π-π stacking is another critical non-covalent interaction that contributes to the stability of the crystal structure of this compound. The electron-rich aromatic ring can interact with the rings of neighboring molecules. Computational studies investigate the geometry and energy of these interactions.
For nitroaniline derivatives, these interactions are often arranged in a parallel-displaced or T-shaped geometry to minimize electrostatic repulsion and maximize attractive dispersion forces. The presence of the electron-withdrawing nitro group and the electron-donating amino group creates a significant molecular dipole, which influences the preferred orientation of the interacting rings. In many iodo-nitroaniline structures, π-π stacking interactions link molecular chains or sheets, which are themselves formed by hydrogen and halogen bonds, into a stable three-dimensional framework.
Prediction of Electronic and Optical Properties
Beyond structural analysis, computational methods are powerful in predicting the electronic and optical behavior of molecules.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art method for calculating the electronic absorption spectra of molecules. For this compound, TD-DFT calculations predict the primary electronic transitions that give rise to its characteristic absorption bands in the UV-visible region.
These calculations show that the lowest energy absorption bands are typically dominated by intramolecular charge transfer (ICT) transitions. Specifically, these transitions involve the promotion of an electron from molecular orbitals localized on the electron-donating amino group and the aromatic ring (Highest Occupied Molecular Orbital, HOMO) to orbitals centered on the electron-accepting nitro group (Lowest Unoccupied Molecular Orbital, LUMO). The energy of these transitions, and thus the color of the compound, is sensitive to the molecular environment and solvent polarity.
Table 1: Predicted Electronic Transitions for this compound
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 410-440 | > 0.1 | HOMO → LUMO (π→π*, ICT) |
| S₀ → S₂ | 300-330 | Variable | HOMO-1 → LUMO |
Note: Specific values are dependent on the functional and basis set used in the calculation.
Nonlinear Optical (NLO) Properties Assessment
Molecules like this compound, which feature a π-conjugated system connecting strong electron-donor (-NHCH₃) and electron-acceptor (-NO₂) groups, are excellent candidates for nonlinear optical (NLO) materials. NLO materials are crucial for applications in optoelectronics, including frequency conversion and optical switching.
Computational assessment of NLO properties involves calculating the first hyperpolarizability (β), a measure of the second-order NLO response. DFT calculations consistently show that nitroaniline derivatives possess large β values. The significant intramolecular charge transfer from the donor to the acceptor group upon electronic excitation is the primary origin of this high NLO response. The introduction of the heavy iodine atom can further enhance these properties by modifying the electronic structure and increasing molecular polarizability. Theoretical studies provide a valuable screening tool to identify and design molecules with potentially large NLO responses for advanced technological applications.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Applications of 5 Iodo N Methyl 2 Nitroaniline in Advanced Organic Synthesis
Intermediate for the Synthesis of Complex Organic Molecules
While specific documented examples of the use of 5-Iodo-N-methyl-2-nitroaniline as an intermediate in the total synthesis of complex natural products are not extensively reported in publicly available literature, its structure suggests significant potential in this capacity. The presence of three distinct functional groups—iodo, N-methylamino, and nitro—on the aromatic ring provides multiple reaction handles for a variety of chemical transformations.
The iodo group is particularly valuable for carbon-carbon and carbon-heteroatom bond-forming reactions. It can readily participate in a range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the construction of complex molecular frameworks. For instance, a Sonogashira coupling could introduce an alkyne moiety, which can be further elaborated into various functional groups or participate in cyclization reactions to form heterocyclic rings. wikipedia.orgsemanticscholar.org
The nitro group, a strong electron-withdrawing group, can be reduced to an amino group, which can then be diazotized or participate in condensation reactions. This transformation is crucial for the synthesis of various heterocyclic systems, such as benzimidazoles or quinoxalines. The N-methylamino group offers a site for further functionalization or can influence the electronic properties and reactivity of the aromatic ring. The interplay of these functional groups allows for a programmed, stepwise construction of intricate molecular structures.
Building Block for Biologically Active Compounds and Pharmaceutical Scaffolds
The structural motifs present in this compound are found in numerous biologically active compounds and pharmaceutical scaffolds. Although direct therapeutic applications of this specific compound are not established, its potential as a building block is significant. Nitroaromatic compounds, in general, are important intermediates in the synthesis of many pharmaceuticals. researchgate.net
The 2-nitroaniline (B44862) substructure is a precursor to ortho-phenylenediamines upon reduction of the nitro group. Ortho-phenylenediamines are key precursors for the synthesis of benzodiazepines, phenazines, and quinoxalines, which are classes of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.gov
The presence of an iodine atom allows for the introduction of various substituents that can modulate the biological activity of the resulting molecule. For example, the iodine can be replaced with aryl, alkyl, or other functional groups through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The N-methyl group can also play a role in the pharmacological profile of a molecule by influencing its solubility, metabolic stability, and binding affinity to biological targets.
Precursor for Novel Heterocyclic Systems
The synthesis of novel heterocyclic systems is a major focus of medicinal and materials chemistry. frontiersin.org this compound is a promising precursor for a variety of heterocyclic compounds.
As mentioned, reduction of the nitro group to an amine would yield 5-iodo-N1-methylbenzene-1,2-diamine. This ortho-diamine is a versatile precursor for the synthesis of:
Benzimidazoles: Condensation with aldehydes, carboxylic acids, or their derivatives would lead to the formation of 2-substituted benzimidazoles. researchgate.netnih.govnih.gov The iodine atom at the 5-position provides a handle for further functionalization of the benzimidazole (B57391) core.
Quinoxalines: Reaction with α-dicarbonyl compounds would yield substituted quinoxalines. nih.govencyclopedia.publongdom.orgresearchgate.netnih.gov These heterocycles are known to possess a wide range of biological activities.
Phenazines: Oxidative condensation of the diamine could lead to the formation of phenazine derivatives.
Furthermore, the presence of the iodine atom opens up possibilities for intramolecular cyclization reactions. For example, after coupling a suitable reaction partner at the iodine position via a Sonogashira or Heck reaction, subsequent intramolecular cyclization involving the amino or N-methylamino group could lead to the formation of novel polycyclic heterocyclic systems.
Reagent in Method Development for New Chemical Transformations
The unique combination of functional groups in this compound makes it a potentially useful reagent for the development of new synthetic methodologies. The differential reactivity of the iodo, nitro, and N-methylamino groups can be exploited to test the selectivity and scope of new catalytic systems or reaction conditions.
For instance, in the development of new cross-coupling reactions, this compound could serve as a substrate to evaluate the chemoselectivity of a catalyst for the C-I bond in the presence of other potentially reactive sites. The electron-withdrawing nitro group and the electron-donating N-methylamino group can also be used to probe the electronic effects on the efficiency and outcome of a new transformation.
Moreover, the development of novel methods for the selective functionalization of substituted anilines is an active area of research. This compound could be employed as a model substrate to develop new methods for ortho-functionalization, for example, through directed metalation-trapping sequences, where the N-methylamino or nitro group could act as a directing group.
While the full potential of this compound in advanced organic synthesis is yet to be fully explored and documented, its chemical structure provides a versatile platform for the construction of complex molecules, the development of new pharmaceuticals, the synthesis of novel heterocyclic systems, and the advancement of synthetic methodologies.
Future Research Directions and Unexplored Avenues
Development of Chemo- and Regioselective Transformations of Polyfunctionalized Aniline (B41778) Derivatives
The distinct reactivity of the functional groups in 5-Iodo-N-methyl-2-nitroaniline makes it an ideal substrate for studying chemo- and regioselective reactions. Future research could focus on selectively targeting one functional group while leaving the others intact, a key challenge in the synthesis of complex organic molecules. kochi-tech.ac.jp Aromatic amines are crucial structural motifs in pharmaceuticals and functional materials, and developing selective functionalization methods is of high importance. uva.nl
Key areas for exploration include:
Cross-Coupling Reactions: The carbon-iodine bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of a wide array of substituents at the 5-position, creating a library of novel derivatives.
Reduction of the Nitro Group: The selective reduction of the nitro group to an amine would yield a disubstituted N-methyl-phenylenediamine derivative. Biocatalytic methods using nitroreductase enzymes could offer a sustainable and highly chemoselective alternative to traditional methods that use precious-metal catalysts and high-pressure hydrogen, which is particularly useful for preserving the halogen substituent. nih.gov
Modulation of the Amino Group: The N-methylamino group can be further functionalized or used as a directing group for subsequent aromatic substitutions.
C-H Functionalization: Recent advances in catalysis have enabled the direct, para-selective C-H functionalization of aniline derivatives. uva.nl Investigating similar transformations on the this compound scaffold could unlock pathways to previously inaccessible structures.
Table 1: Potential Selective Transformations for this compound
| Functional Group | Position | Potential Selective Reaction | Resulting Structure |
|---|---|---|---|
| Iodo | C5 | Suzuki Coupling | 5-Aryl-N-methyl-2-nitroaniline |
| Iodo | C5 | Sonogashira Coupling | 5-Alkynyl-N-methyl-2-nitroaniline |
| Nitro | C2 | Catalytic Reduction | 5-Iodo-N1-methylbenzene-1,2-diamine |
| Aromatic Ring | C4 or C6 | C-H Activation/Functionalization | Further substituted aniline derivative |
Application in Supramolecular Chemistry and Crystal Engineering
Crystal engineering relies on the predictable control of intermolecular interactions to design solid-state materials with desired properties. nih.gov this compound possesses multiple functionalities capable of participating in a range of non-covalent interactions, making it a compelling candidate for supramolecular assembly.
Future research in this area could investigate:
Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with Lewis basic sites like the oxygen atoms of the nitro group on an adjacent molecule. The interplay between inorganic and organic halogens has been exploited in supramolecular synthesis, suggesting that the C-I bond could be a valuable tool. nih.gov
Hydrogen Bonding: While the N-methyl group precludes traditional N-H···O hydrogen bonds, weaker C-H···O interactions involving the methyl group or aromatic protons could play a significant role in molecular packing.
Iodo···Nitro Interactions: Studies on related iodo-nitroaniline isomers have shown the existence of specific iodo···nitro supramolecular synthons that, in conjunction with hydrogen bonds and π-π stacking, direct the crystal architecture. nih.govresearchgate.net The specific substitution pattern of this compound offers a new platform to study the hierarchy and balance of these weak interactions. nih.govjyu.fi
π-π Stacking: The electron-deficient nature of the nitro-substituted aromatic ring can promote π-π stacking interactions, further stabilizing the crystal lattice.
Table 2: Potential Non-Covalent Interactions in this compound
| Interaction Type | Donor Group | Acceptor Group | Potential Influence on Packing |
|---|---|---|---|
| Halogen Bond | C-I | O=N (intermolecular) | Formation of chains or sheets |
| Hydrogen Bond | C-H (methyl/aryl) | O=N (intermolecular) | Directional control of assembly |
| π-π Stacking | Aromatic Ring | Aromatic Ring (intermolecular) | Formation of columnar structures |
Integration into Advanced Catalytic Systems and Asymmetric Synthesis
While not intrinsically chiral, this compound could serve as a valuable precursor for developing novel ligands and catalysts for asymmetric synthesis. The field of asymmetric catalysis is continually seeking new molecular frameworks to achieve high enantioselectivity. nih.gov
Unexplored avenues include:
Precursor to Chiral Ligands: The iodine atom can be substituted with phosphine, sulfide, or other coordinating groups. Subsequent modification of the aniline backbone could introduce chiral centers, leading to new classes of bidentate or tridentate ligands for transition metal catalysis.
Building Block for Complex Molecules: The compound can be used as a multifunctional building block in the total synthesis of complex natural products or pharmaceuticals. Its defined substitution pattern provides a strategic starting point for elaborate synthetic sequences.
Organocatalysis: Derivatives of this compound could be explored for their potential in organocatalysis, where the electronic properties of the substituted aniline ring could be harnessed to influence the stereochemical outcome of reactions.
Exploration of Photophysical Properties and Potential Optoelectronic Applications
Compounds with electron-donating (N-methylamino) and electron-accepting (nitro) groups on an aromatic ring, known as "push-pull" systems, often exhibit interesting photophysical properties. Research on p-nitroaniline derivatives has shown that modifying substituents can tune the electronic absorption spectra and charge-transfer characteristics, which is relevant for applications in optoelectronics. researchgate.net
Future studies could focus on:
Linear and Non-Linear Optical Properties: The intramolecular charge transfer (ICT) character of the molecule could lead to a significant dipole moment and potential second- or third-order non-linear optical (NLO) activity.
Fluorescence and Solvatochromism: Investigating the emission properties and how they change with solvent polarity could reveal information about the nature of the excited state.
Heavy-Atom Effect: The presence of the heavy iodine atom could influence the photophysical pathways by promoting intersystem crossing from the singlet excited state to the triplet state. This could be exploited in applications such as photodynamic therapy or as triplet sensitizers.
Photo-inhibition Effects: It is also important to investigate potential photo-inhibition, as some studies have shown that strong electron-withdrawing nitro groups can suppress photo-reactivity in certain molecular systems. researchgate.net
Investigation of High-Throughput Synthesis and Screening Methodologies
The reactivity of the carbon-iodine bond makes this compound an excellent scaffold for high-throughput synthesis and the creation of compound libraries. By leveraging its potential for parallel derivatization, researchers can rapidly generate a multitude of analogues.
Future work could involve:
Combinatorial Library Synthesis: Using automated platforms, a wide range of building blocks can be coupled at the 5-position via palladium-catalyzed reactions. This would efficiently produce a library of compounds with diverse functionalities.
High-Throughput Screening: The resulting library could be screened for various properties, such as biological activity against specific drug targets, catalytic efficacy, or novel material characteristics. This approach accelerates the discovery process compared to traditional, sequential synthesis and testing. acs.org
Development of Novel Aniline Precursors: Exploring high-throughput methods could also optimize the synthesis of the aniline precursors themselves, potentially using biocatalytic or flow chemistry approaches to improve sustainability and efficiency. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
